molecular formula C10H12N2O5S B14813690 3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid CAS No. 1243318-50-4

3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid

Cat. No.: B14813690
CAS No.: 1243318-50-4
M. Wt: 272.28 g/mol
InChI Key: DLXNHXYDAJZAAW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid typically involves multiple steps. One common method includes the reaction of isonicotinic acid with chlorosulfonic acid to introduce the sulfonamido group. The cyclopropoxy group can be introduced through a subsequent reaction with cyclopropyl alcohol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity to its targets. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog with a carboxylic acid group at the 4-position.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

3-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid is unique due to the presence of both the cyclopropoxy and methylsulfonamido groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications compared to its simpler analogs .

Properties

CAS No.

1243318-50-4

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-(methanesulfonamido)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)12-9-8(17-6-2-3-6)7(10(13)14)4-5-11-9/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

DLXNHXYDAJZAAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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